7-(4-METHOXYPHENYL)-3-METHYL-4-(2,3,4-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE
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Overview
Description
7-(4-METHOXYPHENYL)-3-METHYL-4-(2,3,4-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHOXYPHENYL)-3-METHYL-4-(2,3,4-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group modifications to introduce the methoxy and trimethoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
7-(4-METHOXYPHENYL)-3-METHYL-4-(2,3,4-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may have potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the development of new materials with specific properties. Its unique structure could impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism by which 7-(4-METHOXYPHENYL)-3-METHYL-4-(2,3,4-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-METHOXYPHENYL)-3-METHYL-4-(2,3,4-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in both research and industrial contexts.
Properties
CAS No. |
920470-20-8 |
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Molecular Formula |
C27H28N2O6 |
Molecular Weight |
476.5g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-3-methyl-4-(2,3,4-trimethoxyphenyl)-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one |
InChI |
InChI=1S/C27H28N2O6/c1-14-22-23(18-10-11-21(32-3)26(34-5)25(18)33-4)24-19(28-27(22)35-29-14)12-16(13-20(24)30)15-6-8-17(31-2)9-7-15/h6-11,16,23,28H,12-13H2,1-5H3 |
InChI Key |
IVRYPUUHOLKLKJ-UHFFFAOYSA-N |
SMILES |
CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC=C(C=C4)OC)C5=C(C(=C(C=C5)OC)OC)OC |
Origin of Product |
United States |
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